2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
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Overview
Description
2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with hydrazine hydrate to yield the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as a pharmacophore in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. The compound’s structure allows it to interact with various biological pathways, making it a versatile candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
2-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazole: Lacks the phenylethenyl group, which may affect its biological activity.
5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole: Does not contain the dichlorobenzyl sulfanyl group, potentially altering its chemical reactivity.
Uniqueness
The combination of the dichlorobenzyl sulfanyl group and the phenylethenyl group in 2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole provides a unique set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and other pharmacological properties based on recent research findings.
- Molecular Formula : C17H12Cl2N2OS
- Molar Mass : 363.26 g/mol
- CAS Number : 1164519-46-3
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound has shown promising results in various assays.
- Cell Line Testing : The compound was tested against several cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). It exhibited significant cytotoxicity with IC50 values that suggest it is more effective than traditional chemotherapeutics like doxorubicin .
- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins .
Case Study: Anticancer Efficacy
A study conducted by Zhang et al. demonstrated that derivatives of 1,3,4-oxadiazoles showed IC50 values ranging from 1.18 µM to 4.18 µM against various cancer cell lines. The specific activity of this compound was not directly measured but is inferred to be within a similar range based on structural activity relationships observed in related compounds .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively studied, particularly against Staphylococcus aureus.
In Vitro Studies
- Bactericidal Activity : The compound demonstrated bactericidal effects with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/ml against multiple strains of S. aureus. These compounds not only inhibited planktonic growth but also prevented biofilm formation in a dose-dependent manner .
- Biofilm Disruption : Higher concentrations effectively disrupted established biofilms, indicating potential for treating chronic infections associated with biofilm-forming bacteria .
Case Study: Antimicrobial Efficacy
A comparative study showed that the oxadiazole derivative inhibited biofilm formation at concentrations as low as 8 µg/ml, making it a candidate for further development as an antimicrobial agent .
Other Biological Activities
Beyond anticancer and antimicrobial properties, oxadiazole derivatives exhibit various pharmacological activities:
- Anti-inflammatory Effects : Some studies have suggested that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .
- Antitubercular Activity : Research indicates that certain oxadiazole derivatives possess activity against Mycobacterium tuberculosis, making them candidates for tuberculosis treatment .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-14-8-6-13(10-15(14)19)11-23-17-21-20-16(22-17)9-7-12-4-2-1-3-5-12/h1-10H,11H2/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCVRVWEARPXFP-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.